N-Methyl-1-(pyrrolidin-2-yl)methanamine Dihydrochloride: Structural Characterization, Synthetic Pathways, and Application Workflows
N-Methyl-1-(pyrrolidin-2-yl)methanamine Dihydrochloride: Structural Characterization, Synthetic Pathways, and Application Workflows
Executive Summary
In the landscape of modern drug discovery and coordination chemistry, the strategic selection of diamine building blocks is critical for optimizing pharmacokinetics and target binding. N-Methyl-1-(pyrrolidin-2-yl)methanamine dihydrochloride (CAS: 2138133-16-9) represents a highly versatile, structurally rigid pharmacophore[1]. Characterized by a pyrrolidine core and an exocyclic methylaminomethyl side chain, this bidentate compound serves as a critical intermediate in the synthesis of G-protein coupled receptor (GPCR) ligands, kinase inhibitors, and chiral catalysts[2].
This whitepaper provides an in-depth technical analysis of its physicochemical properties, outlines a self-validating synthetic methodology, and explores the mechanistic logic behind its application in medicinal chemistry.
Structural and Physicochemical Profiling
The molecular architecture of N-Methyl-1-(pyrrolidin-2-yl)methanamine is defined by a secondary amine embedded within a five-membered pyrrolidine ring, coupled to a flexible secondary exocyclic amine. This specific spacing between the two nitrogen atoms is highly analogous to endogenous neurotransmitters, making it a privileged scaffold in neuropharmacology. Formulating the compound as a dihydrochloride salt ensures exceptional oxidative stability and aqueous bioavailability.
Quantitative Data Summary
| Property | Value |
| IUPAC Name | 1-(pyrrolidin-2-yl)-N-methylmethanamine dihydrochloride |
| CAS Number | 2138133-16-9 |
| PubChem CID | 137949085 |
| Molecular Formula | C₆H₁₆Cl₂N₂ |
| Molecular Weight | 187.11 g/mol |
| SMILES | CNCC1NCCC1.[H]Cl.[H]Cl |
| Typical Purity | ≥95% (Commercial standards) |
Data compiled from authoritative chemical databases[1],[3],[2].
Pharmacophore Logic
The structural components of the molecule dictate its binding profile. The pyrrolidine ring restricts the conformational degrees of freedom, reducing the entropic penalty upon receptor binding, while the methylaminomethyl group acts as a potent hydrogen bond donor/acceptor.
Structural logic and pharmacophore mapping of the compound.
Synthetic Methodologies: A Self-Validating Protocol
Synthesizing the enantiopure form of this compound requires a robust, step-by-step methodology that actively prevents racemization of the C2 chiral center. The following protocol utilizes (S)-1-Boc-proline as the starting material, leveraging orthogonal protecting group strategies[4].
Step 1: Amidation
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Reagents: (S)-1-Boc-proline, Methylamine hydrochloride, HATU, DIPEA, anhydrous DMF.
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Procedure: Dissolve (S)-1-Boc-proline (1.0 eq) and HATU (1.1 eq) in anhydrous DMF at 0 °C. Add DIPEA (3.0 eq) and stir for 15 minutes to generate the active ester. Introduce methylamine hydrochloride (1.5 eq) and allow the reaction to warm to room temperature, stirring for 12 hours.
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Workup: Dilute with EtOAc, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate in vacuo.
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Causality: HATU is explicitly chosen over standard EDC/HOBt coupling to maximize reaction kinetics and completely suppress racemization at the alpha-carbon. DIPEA is required in excess to neutralize the methylamine hydrochloride salt.
Step 2: Borane Reduction
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Reagents: (S)-1-Boc-N-methylpyrrolidine-2-carboxamide, Borane-THF complex (BH₃·THF).
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Procedure: Dissolve the intermediate in anhydrous THF and cool to 0 °C. Dropwise add BH₃·THF (3.0 eq). Reflux the mixture for 6 hours. Cool to 0 °C and carefully quench with methanol.
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Workup: Concentrate the mixture, then reflux the residue in methanol for 2 hours to break the stable boron-amine complex.
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Causality: BH₃·THF is selected because it selectively reduces the amide carbonyl to a methylene group without cleaving the acid-sensitive Boc protecting group. Stronger reducing agents like LiAlH₄ can lead to unwanted side reactions or partial Boc cleavage.
Step 3: Deprotection and Salt Formation
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Reagents: (S)-1-Boc-2-(methylaminomethyl)pyrrolidine, 4M HCl in Dioxane.
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Procedure: Dissolve the Boc-protected amine in a minimal volume of dry dichloromethane (DCM). Slowly add 4M HCl in dioxane (10.0 eq) at 0 °C. Stir at room temperature for 2 hours.
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Workup: Evaporate the volatiles under reduced pressure. Triturate the resulting hygroscopic solid with cold diethyl ether, filter, and dry under high vacuum.
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Causality: Utilizing anhydrous HCl in dioxane serves a dual purpose: it rapidly cleaves the Boc group while simultaneously precipitating the final product as a highly pure dihydrochloride salt. This elegantly bypasses the need for complex aqueous workups or column chromatography of a highly polar diamine.
Step-by-step synthetic workflow from (S)-1-Boc-proline to the dihydrochloride salt.
Analytical Characterization & Validation
To ensure the integrity of the synthesized batch, the protocol must be self-validating through rigorous analytical testing.
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Nuclear Magnetic Resonance (¹H NMR): The spectrum must be acquired in D₂O. Causality: The dihydrochloride salt is virtually insoluble in CDCl₃. Using D₂O ensures complete dissolution and exchanges the amine protons (NH₂⁺, NH₃⁺) with deuterium, simplifying the spectrum. Key diagnostic peaks include a distinct singlet at ~2.7 ppm corresponding to the N-methyl group, and a complex multiplet at ~3.8 ppm for the chiral C2 alpha-proton.
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Mass Spectrometry (LC-MS): Electrospray ionization in positive mode (ESI+) should cleanly display the free base pseudo-molecular ion [M+H]⁺ at m/z 115.1. The absence of a peak at m/z 215 confirms complete Boc deprotection.
Applications in Drug Discovery & Coordination Chemistry
Medicinal Chemistry (Receptor Targeting)
In drug development, replacing a simple primary amine with a 2-(methylaminomethyl)pyrrolidine motif often drastically alters the pharmacokinetic profile of a lead compound. The dual-nitrogen system allows for bidentate binding within the acidic pockets of target proteins (e.g., Aspartate or Glutamate residues in GPCRs). The steric bulk of the pyrrolidine ring also shields the amine from rapid oxidative deamination by monoamine oxidases (MAOs), increasing the compound's metabolic half-life.
Coordination Chemistry
Beyond pharmacology, enantiopure derivatives of this compound act as excellent chiral N,N'-bidentate ligands. When complexed with transition metals like Palladium (Pd) or Copper (Cu), the rigid pyrrolidine backbone induces a highly asymmetric chiral environment, facilitating enantioselective transformations such as asymmetric allylic alkylation or Henry reactions.
Mechanistic logic of bidentate receptor binding via dual nitrogen pharmacophores.
References
Sources
- 1. N-Methyl-1-(pyrrolidin-2-yl)methanamine dihydrochloride 96% | CAS: 2138133-16-9 | AChemBlock [achemblock.com]
- 2. N-Methyl-1-(pyrrolidin-2-yl)methanamine dihydrochloride [synhet.com]
- 3. Sapphire Bioscience [sapphirebioscience.com]
- 4. (S)-1-Boc-2-(methylaminomethyl)pyrrolidine | 191231-58-0 [sigmaaldrich.com]
